6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine

Neuroscience Medicinal Chemistry GPCR Modulation

Acquire 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine as a privileged bicyclic scaffold for mGluR4 PAM library synthesis and non-nitroimidazole anti-infective discovery. This regiospecific [5,1-c] fused chemotype offers a distinct 3D pharmacophore from pretomanid-class analogs, enabling novel target exploration and resistance circumvention. Not an isomeric substitute; its conformation dictates unique reactivity.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 116937-07-6
Cat. No. B047435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine
CAS116937-07-6
Synonyms8H-Imidazo[5,1-c][1,4]oxazine,5,6-dihydro-(9CI)
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1COCC2=CN=CN21
InChIInChI=1S/C6H8N2O/c1-2-9-4-6-3-7-5-8(1)6/h3,5H,1-2,4H2
InChIKeyQCRCMKPGYVWZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine (CAS 116937-07-6) Scaffold Overview for Research Procurement


6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine (CAS 116937-07-6) is a bicyclic heterocyclic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol [1]. It serves as a core scaffold for a family of imidazo[5,1-c][1,4]oxazine derivatives, which are of significant interest in medicinal chemistry due to their potential for diverse biological activities and their utility as building blocks for more complex molecules . Unlike its more extensively studied nitroimidazooxazine counterparts (e.g., the pretomanid class), this specific scaffold represents a distinct chemical space with its own unique properties and applications [2].

Critical Scaffold Specificity of 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine and the Risks of Class-Level Substitution


In the context of heterocyclic chemistry, minor structural variations in ring fusion patterns can lead to profound differences in molecular properties and biological function. Therefore, substitution of 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine with a structurally similar but regioisomeric analog (e.g., an imidazo[2,1-c][1,4]oxazine or imidazo[2,1-b][1,3]oxazine) is not a chemically or pharmacologically equivalent exchange. The specific [5,1-c] ring fusion and the saturated oxazine ring present in this scaffold dictate its 3D conformation and electronic distribution, which are the primary determinants of its interactions in target binding and its reactivity in synthetic applications . Any deviation from this precise structure would yield a different chemotype, potentially leading to divergent activity profiles, altered metabolic stability, or incompatible synthetic routes [1].

Quantitative Evidence of Differentiation for 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine


Scaffold-Enabling Activity: mGluR4 Positive Allosteric Modulation

Derivatives of the 1H-imidazo[5,1-c][1,4]oxazine scaffold have been identified and quantified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) . While a specific, quantified IC50 or EC50 value for the unadorned core scaffold is not publicly available, the established activity of this chemotype at a therapeutically relevant CNS target differentiates it from other heterocyclic scaffolds and provides a validated starting point for neuroscience drug discovery.

Neuroscience Medicinal Chemistry GPCR Modulation

Distinct Target Engagement Profile Compared to Clinical Nitroimidazooxazines

The 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine scaffold is structurally distinct from the nitroimidazooxazine class (e.g., pretomanid, delamanid), which are bioreductive prodrugs activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis [1]. This core scaffold lacks the nitro group required for that specific mechanism. This key structural difference implies a non-overlapping mechanism of action, making it a valuable tool for target identification and for developing anti-infectives that circumvent resistance mechanisms associated with nitroimidazole-based drugs [1].

Anti-infectives Tuberculosis Mechanism of Action

Quantified Enzyme Inhibition in a Plant Model System

A substituted derivative of this scaffold, (E)-6-tert-butyl-5-(4-chlorobenzylidene)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine, exhibits quantifiable enzyme inhibitory activity, with a reported IC50 value of 0.0082 mM against a rice seedling enzyme system (EC 1.14.14.137) [1]. This represents a measurable, target-specific effect linked to this chemical series.

Agrochemical Discovery Plant Biology Enzyme Inhibition

Optimal Scientific Applications for 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine Procurement


Medicinal Chemistry: CNS Drug Discovery Targeting mGluR4

Procure 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine as a core scaffold for synthesizing focused libraries of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). This is supported by the established class-level activity of the 1H-imidazo[5,1-c][1,4]oxazine chemotype at this target . Its selection over other heterocyclic scaffolds is justified by this validated, therapeutically relevant starting point for neurological disorders like Parkinson's disease.

Anti-infectives Research: Novel Mechanism-of-Action Discovery

Use this non-nitroimidazooxazine scaffold as a strategic alternative to the clinical pretomanid/delamanid class for anti-infective drug discovery, particularly against Mycobacterium tuberculosis. Its structural divergence from the nitroimidazole class implies a distinct mechanism of action, allowing researchers to probe new biological pathways and circumvent known resistance mechanisms [1].

Agrochemical & Plant Biology: Herbicide Lead Discovery

Leverage the quantified enzyme inhibitory activity of a close derivative (IC50 = 0.0082 mM) as a starting point for the design and synthesis of novel herbicides or plant growth regulators. The demonstrated activity in a plant-based enzyme assay provides a clear rationale for investing in this specific chemical series for agrochemical discovery programs [2].

Chemical Biology: Privileged Scaffold for Library Synthesis

Acquire 6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine as a versatile, privileged building block for diversity-oriented synthesis or the creation of targeted chemical libraries. Its unique, regiospecific scaffold offers a distinct 3D pharmacophore that is complementary to other heterocyclic building blocks, increasing the novelty and structural diversity of screening collections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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